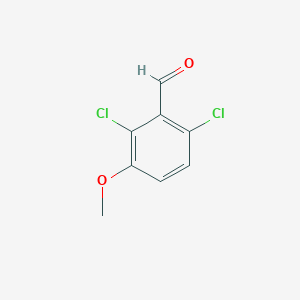

2,6-Dichloro-3-methoxybenzaldehyde

Overview

Description

2,6-Dichloro-3-methoxybenzaldehyde is a chemical compound with the empirical formula C8H6Cl2O2 . It has a molecular weight of 205.04 . It is a solid substance .

Synthesis Analysis

The synthesis of this compound can be achieved through a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C in the catalytic effect of phosphorus pentachloride and light . The product is then added to an acidic solvent and zinc chloride into a hydrolysis nitrilation kettle, and a hydrolysis reaction is performed under a heating reflux condition to prepare the 2,6-dichlorobenzaldehyde .Molecular Structure Analysis

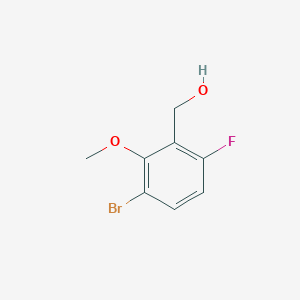

The SMILES string of this compound is ClC1=C(C=O)C(Cl)=CC=C1OC . The InChI is 1S/C8H6Cl2O2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 .Physical and Chemical Properties Analysis

This compound is a solid substance . It does not have a flash point, indicating that it is not flammable .Scientific Research Applications

1. Synthesis and Structural Analysis

2,6-Dichloro-3-methoxybenzaldehyde and its derivatives have been used in the synthesis of various compounds. For instance, it has been involved in the creation of a compound synthesized from the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene. This compound was characterized using various spectroscopic techniques and X-ray analysis, highlighting its potential in crystallography and materials science (Özay, Yıldız, Ünver, & Durlu, 2013).

2. Vibrational Analysis

The vibrational properties of molecules similar to this compound, like various substituted phenols, have been studied. These studies, involving zero-order normal coordinate analysis, have contributed to understanding the transferability of force constants and revising previous assignments in molecular spectroscopy (Rao & Rao, 2002).

3. Catalysis Research

In catalysis, derivatives of this compound have been used to create catalysts for oxidation reactions. For example, a molybdenum(VI) complex with a thiazole-hydrazone ligand, derived from 2-hydroxy-3-methoxybenzaldehyde, has shown efficacy in the oxidation of primary alcohols and hydrocarbons, showcasing its potential in green chemistry (Ghorbanloo & Alamooti, 2017).

4. Synthesis of Chalcone Derivatives

The compound has also been a precursor in synthesizing chalcone derivatives. Research in this area focuses on understanding the synthesis process and evaluating the antioxidant activities of these derivatives, which has implications in pharmaceutical and materials sciences (Rijal, Haryadi, & Anwar, 2022).

5. Plant-based Research

In the field of plant science and natural resources, studies have been conducted on methoxybenzaldehydes, a group to which this compound belongs. These studies explore the occurrence of these compounds in plants, their medicinal properties, and biosynthetic pathways, offering insights into the potential use of these compounds in the food, cosmetic, and pharmaceutical industries (Kundu & Mitra, 2016).

Safety and Hazards

Properties

IUPAC Name |

2,6-dichloro-3-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEYOJGUYQCWTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclobutyl[4-(2-methoxyphenyl)piperidino]methanone](/img/structure/B3276873.png)

![Propanamide, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B3276881.png)